molecular formula C40H75NNaO10P B1504372 16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform CAS No. 327178-96-1

16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform

Cat. No. B1504372
CAS RN: 327178-96-1
M. Wt: 815.2 g/mol
InChI Key: RQYKXRYGZHMUSU-XETPNRLVSA-M
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Description

“16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform” is a deuterated phosphatidylserine (PS). Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position .


Synthesis Analysis

The synthesis of this compound involves the exchange of deuteriums on the alpha carbon to the carbonyl, i.e., C2 position . This results in a mixture of compounds that are fully deuterated and partially deuterated at that position .


Molecular Structure Analysis

The molecular formula of this compound is C40H44NO10PNaD31 . It has a formula weight of 815.179 and an exact mass of 814.697 .


Physical And Chemical Properties Analysis

This compound is hygroscopic and light sensitive .

Scientific Research Applications

Safety and Hazards

The safety data sheet for this compound can be found on the Avanti Polar Lipids website . It is recommended to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKXRYGZHMUSU-XETPNRLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677041
Record name Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform

CAS RN

327178-96-1
Record name Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform
Reactant of Route 2
Reactant of Route 2
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform
Reactant of Route 4
Reactant of Route 4
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform
Reactant of Route 5
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform
Reactant of Route 6
Reactant of Route 6
16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform

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